molecular formula C10H12F3NO B040432 2-Isopropoxy-5-trifluoromethyl-phenylamine CAS No. 121307-23-1

2-Isopropoxy-5-trifluoromethyl-phenylamine

Cat. No.: B040432
CAS No.: 121307-23-1
M. Wt: 219.2 g/mol
InChI Key: PTRMADBLPXBJBJ-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-trifluoromethyl-phenylamine is a high-purity aniline derivative of significant interest in advanced chemical research and development. Its molecular structure, featuring a strongly electron-withdrawing trifluoromethyl group at the 5-position and a bulky isopropoxy ether at the 2-position, creates a uniquely substituted aniline system. This architecture is highly valuable as a sophisticated building block, particularly in the synthesis of complex heterocycles and functionalized molecules. Its primary research applications are in medicinal chemistry and agrochemical science, where it serves as a key precursor for the development of active pharmaceutical ingredients (APIs) and crop protection agents. The presence of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability in candidate molecules, while the ortho-isopropoxy group can influence conformation and receptor binding. Researchers utilize this compound to explore structure-activity relationships (SAR) and to incorporate these desirable physicochemical properties into new molecular entities targeting a range of biological pathways. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yloxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRMADBLPXBJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

High Resolution Spectroscopic and Structural Characterization of 2 Isopropoxy 5 Trifluoromethyl Phenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) Analyses

Specific experimental ¹H, ¹³C, and ¹⁹F NMR data for 2-Isopropoxy-5-trifluoromethyl-phenylamine, including chemical shifts (δ), coupling constants (J), and signal multiplicities, have not been reported in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

While the molecular weight of this compound can be calculated from its chemical formula (C₁₀H₁₂F₃NO) to be approximately 219.20 g/mol , detailed experimental mass spectrometry data, including the elucidation of its fragmentation pattern through techniques such as electron ionization (EI-MS) or electrospray ionization (ESI-MS), is not available. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, remains undetermined.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Detailed experimental data from electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy for this compound are not available. Such studies would provide insights into the electronic transitions and photophysical properties of the compound.

Computational Chemistry and Theoretical Investigations of 2 Isopropoxy 5 Trifluoromethyl Phenylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. researchgate.netnih.gov Through DFT, we can elucidate the geometry, electronic structure, and reactivity of 2-Isopropoxy-5-trifluoromethyl-phenylamine.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.net For this compound, this involves finding the minimum energy conformation of the molecule. The geometry is influenced by the interplay of the phenyl ring and its substituents: the electron-donating isopropoxy group, the electron-withdrawing trifluoromethyl group, and the amino group.

Conformational analysis would reveal the preferred orientation of the isopropoxy group relative to the phenyl ring and the potential for intramolecular interactions. The rotational barrier of the C-O and C-N bonds would also be a key parameter determined from these calculations. The optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, derived from DFT calculations on analogous structures.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.39--
C-O1.37--
C-CF31.49--
C-N-H-115.0-
C-O-C-118.0-
C-C-N-H--180.0
C-C-O-C--0.0

Note: The data in this table is illustrative and based on typical values for similar molecular fragments.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety, particularly the nitrogen atom and the aromatic ring. Conversely, the LUMO is likely to be concentrated on the electron-withdrawing trifluoromethyl group and the phenyl ring. The presence of both electron-donating (isopropoxy, amino) and electron-withdrawing (trifluoromethyl) groups is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive.

A hypothetical representation of the frontier molecular orbital energies is provided below.

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is illustrative and represents typical energy values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

In the MEP map of this compound, the most negative potential is anticipated to be located around the oxygen atom of the isopropoxy group and the nitrogen atom of the amine group, due to the high electronegativity of these atoms. These regions would be susceptible to electrophilic attack. The area around the hydrogen atoms of the amine group and the trifluoromethyl group would exhibit a positive electrostatic potential, indicating them as likely sites for nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into its constituent atoms and to characterize the chemical bonds between them. nih.gov

QTAIM analysis of this compound would involve locating the bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, reveal the nature of the chemical bonds. For instance, a high electron density and a negative Laplacian at a BCP are characteristic of a covalent bond.

This analysis would confirm the covalent nature of the C-C, C-H, C-N, C-O, and C-F bonds within the molecule. Furthermore, QTAIM can identify weaker intramolecular interactions, such as hydrogen bonds. In this molecule, an intramolecular hydrogen bond could potentially form between a hydrogen atom of the amine group and the oxygen atom of the isopropoxy group, which would be evidenced by a bond path and a BCP between these two atoms.

In the solid state, molecules of this compound would interact with each other through various intermolecular forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. nih.govmdpi.comresearchgate.netnih.gov

Reactivity Descriptors: Fukui Functions and Hardness/Softness Analysis

Reactivity descriptors derived from conceptual DFT are crucial for predicting the chemical behavior of a molecule. These descriptors help in identifying the sites most susceptible to electrophilic, nucleophilic, and radical attacks.

Fukui Functions:

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. It is a powerful tool for identifying reactive centers. researchgate.net The condensed Fukui functions (fk+, fk-, and fk0) simplify this by condensing the values onto individual atoms, representing the propensity of an atomic site to accept, donate, or radically accept an electron, respectively.

For this compound, the presence of both an electron-donating isopropoxy group (-OCH(CH3)2) and a strongly electron-withdrawing trifluoromethyl group (-CF3) creates a distinct electronic profile. The isopropoxy group increases electron density on the aromatic ring, particularly at the ortho and para positions, while the trifluoromethyl group withdraws electron density. The amino group (-NH2) is also an activating, electron-donating group.

Nucleophilic Attack (fk+): This function indicates the preferred sites for an attack by a nucleophile (electron donor). In this compound, the areas with the highest fk+ values would likely be associated with the electron-deficient regions, such as the carbon atom of the trifluoromethyl group and potentially the carbon atoms ortho and para to this group.

Electrophilic Attack (fk-): This function highlights the preferred sites for an attack by an electrophile (electron acceptor). The highest fk- values are expected on the nitrogen atom of the amine group and the carbon atoms of the aromatic ring that are activated by the electron-donating isopropoxy and amino groups.

Radical Attack (fk0): This descriptor is an average of fk+ and fk- and predicts the sites most susceptible to radical attack.

Hypothetical Condensed Fukui Functions for this compound

Atom/Groupfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
C (CF3)HighLow
N (NH2)LowHigh
C (ortho to NH2)ModerateHigh
C (para to O-isopropyl)LowHigh

This table presents hypothetical values based on the known electronic effects of the substituents and is for illustrative purposes.

Hardness and Softness Analysis:

Chemical hardness (η) and softness (S) are global reactivity descriptors that quantify the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. irjweb.com

Hardness (η): Calculated as (ELUMO - EHOMO) / 2

Softness (S): Calculated as 1 / (2η)

The interplay of the electron-donating and electron-withdrawing groups in this compound is expected to result in a moderate HOMO-LUMO gap. The electron-donating groups will raise the HOMO energy, while the electron-withdrawing group will lower the LUMO energy, potentially narrowing the gap compared to unsubstituted aniline (B41778). Computational studies on other substituted anilines have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap and, consequently, the molecule's reactivity. nih.gov

Global Reactivity Descriptors for Analogous Systems

CompoundHOMO (eV)LUMO (eV)Hardness (η)Softness (S)
Aniline-5.21-0.152.530.20
4-Methoxyaniline-4.98-0.082.450.20
3-(Trifluoromethyl)aniline-5.89-0.652.620.19

Data for analogous systems are provided to illustrate trends. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations (if applicable to analogous systems)

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and interactions with other molecules.

While specific MD simulations for this compound are not found in the available literature, studies on analogous systems, such as aniline and its derivatives in aqueous solutions, offer a framework for understanding its potential behavior. bohrium.comresearchgate.net

Key Insights from MD Simulations of Analogous Systems:

Solvation Shell Structure: MD simulations can reveal the arrangement of solvent molecules (e.g., water) around the solute. For this compound, simulations would likely show specific hydration patterns around the polar amine group and the isopropoxy group, as well as the hydrophobic trifluoromethyl group.

Hydrogen Bonding Dynamics: The amine group of anilines can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the lifetime and geometry of hydrogen bonds formed with solvent molecules or other solutes.

Transport Properties: In a solution, MD simulations can be used to calculate properties like the diffusion coefficient, which describes the translational motion of the molecule through the solvent.

For instance, ab initio molecular dynamics simulations of aniline in aqueous solution have provided detailed information on the hydrogen bonding network and the influence of the solvent on the molecule's structure and dynamics. bohrium.com Similar studies on haloalkane systems have also demonstrated the utility of MD in understanding intermolecular interactions. mdpi.comresearchgate.net These examples underscore the potential of MD simulations to provide a deeper understanding of the behavior of this compound in a condensed phase.

Chemical Reactivity and Mechanistic Pathways of 2 Isopropoxy 5 Trifluoromethyl Phenylamine

Oxidation Pathways of the Aniline (B41778) Moiety

The aniline moiety is highly susceptible to oxidation, and this reactivity is a central feature of its chemistry. The oxidation process typically begins with the loss of one electron from the nitrogen atom to form a radical cation. nih.gov The subsequent reaction pathway depends on the oxidant and reaction conditions, potentially leading to a variety of products. openaccessjournals.com

Common oxidation reactions and potential products include:

Mild Oxidation: Can lead to the formation of colored dimeric and polymeric species, such as aniline black.

Strong Oxidation: Using powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or dichromates can convert the amine to a nitro group, yielding 2-isopropoxy-1-nitro-5-(trifluoromethyl)benzene. openaccessjournals.com

Electrochemical Oxidation: Anodic oxidation also proceeds through a radical cation intermediate, leading to polymerization or the formation of benzoquinones depending on the conditions. nih.gov

The presence of the electron-withdrawing -CF₃ group can influence the oxidation potential, generally making the aniline more difficult to oxidize compared to unsubstituted aniline.

Reduction Reactions and Transformations

The most significant transformation of the aniline moiety that can be classified under this section is its conversion to a diazonium salt. This is not a reduction in the typical sense but a pivotal transformation leading to reductive displacement of the nitrogen group.

Diazotization and Subsequent Reactions: Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form stable diazonium salts. 2-Isopropoxy-5-trifluoromethyl-phenylamine can be converted to 2-isopropoxy-5-(trifluoromethyl)benzenediazonium chloride.

This diazonium salt is a valuable intermediate that can undergo a wide range of substitution reactions, often catalyzed by copper(I) salts (Sandmeyer reactions), where the diazonium group (-N₂⁺) is replaced by various nucleophiles. nih.gov

Table 2: Potential Sandmeyer and Related Reactions

Reaction Type Reagents Product
Sandmeyer (Halogenation) CuCl / HCl or CuBr / HBr 1-Chloro-2-isopropoxy-5-(trifluoromethyl)benzene or 1-Bromo-2-isopropoxy-5-(trifluoromethyl)benzene
Sandmeyer (Cyanation) CuCN / KCN 2-Isopropoxy-5-(trifluoromethyl)benzonitrile
Schiemann Reaction HBF₄, then heat 1-Fluoro-2-isopropoxy-5-(trifluoromethyl)benzene
Gattermann Reaction Cu powder, H⁺/X⁻ Aryl halides (often lower yields than Sandmeyer)
Hydrolysis H₂O, H₂SO₄, heat 2-Isopropoxy-5-(trifluoromethyl)phenol
Reduction (Deamination) H₃PO₂ 1-Isopropoxy-4-(trifluoromethyl)benzene

| Sandmeyer Trifluoromethylation | TMSCF₃, Cu(I) | 1-Isopropoxy-2,4-bis(trifluoromethyl)benzene organic-chemistry.org |

Reactions Involving the Isopropoxy Ether Linkage

Aryl alkyl ethers are generally stable but can be cleaved under vigorous acidic conditions. The most common method for ether cleavage is treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pub

The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. libretexts.org A nucleophile (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because the carbon of the aromatic ring is resistant to nucleophilic attack (SN2) and the formation of a phenyl cation is highly unfavorable (SN1). libretexts.org

Therefore, treating this compound with excess HBr or HI would yield 2-amino-4-(trifluoromethyl)phenol (B112647) and 2-halopropane.

Mechanism of Ether Cleavage:

Protonation: The ether oxygen is protonated by the strong acid.

Nucleophilic Attack: The halide ion (e.g., Br⁻) acts as a nucleophile, attacking the isopropyl carbon in an SN2 reaction. The phenol (B47542) moiety acts as the leaving group.

R-O-Ar + HBr → [R-OH+-Ar] + Br⁻ → R-Br + HO-Ar

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.com Transformations of the -CF₃ group are challenging and typically require harsh conditions or specialized reagents.

Hydrolysis: Under forcing acidic conditions (e.g., in a superacid like triflic acid, CF₃SO₃H) or with certain Lewis acids, the -CF₃ group can be hydrolyzed to a carboxylic acid (-COOH) group. nih.gov This reaction is thought to proceed through the formation of a cationic intermediate.

Reduction: The reduction of a -CF₃ group is difficult. However, some methods have been developed using specific reagents like silyl (B83357) hydrides in the presence of catalysts.

C-F Bond Activation: Recent research has focused on the selective transformation of a single C-F bond within the trifluoromethyl group, often assisted by an ortho-directing group. tcichemicals.comresearchgate.net For example, ortho-silyl groups can facilitate the catalytic thiolation or azidation of a trifluoromethyl group to yield a difluoromethylene derivative. researchgate.net

Investigation of Reaction Intermediates and Transition States

The mechanistic pathways of the reactions involving this compound are understood through the study of their transient intermediates and transition states.

Electrophilic Aromatic Substitution: The key intermediate in EAS is a resonance-stabilized carbocation known as the Wheland intermediate or arenium ion (σ-complex). lumenlearning.comlibretexts.org The stability of this intermediate determines the reaction rate and regioselectivity. For the title compound, attack at the para position (C4) to the isopropoxy group results in a Wheland intermediate where the positive charge can be delocalized onto the ring and also stabilized by resonance involving the lone pairs of the amino and isopropoxy oxygen atoms. The electron-withdrawing -CF₃ group destabilizes such intermediates, especially when the positive charge is on an adjacent carbon, which explains its meta-directing nature. vaia.comnih.gov Computational studies using Density Functional Theory (DFT) can model the geometries and energies of these transition states. nih.gov

Nucleophilic Aromatic Substitution: The SNAr mechanism proceeds through a high-energy anionic intermediate called a Meisenheimer complex. researchgate.net The stability of this complex is crucial. Electron-withdrawing groups, like the -CF₃ group, are essential for stabilizing the negative charge of the Meisenheimer complex through inductive and resonance effects, thereby facilitating the reaction. researchgate.net

Oxidation and Rearrangement: The oxidation of anilines involves radical cation intermediates. nih.gov In other reactions, such as the Bamberger rearrangement of related phenylhydroxylamines, computational studies have proposed aniline dication-like transition states. nih.govresearchgate.net These studies often use DFT calculations to trace reaction paths and characterize the high-energy, short-lived species that control the reaction outcome. researchgate.netmdpi.com

Structure Activity Relationship Sar and Molecular Design Principles for 2 Isopropoxy 5 Trifluoromethyl Phenylamine Analogues

Influence of Trifluoromethyl Substitution on Molecular Recognition and Interaction Profiles

The trifluoromethyl (-CF3) group is a critical pharmacophore that significantly influences the molecular properties of phenylamine analogues. Its strong electron-withdrawing nature and high lipophilicity are key to its effects on molecular recognition and interaction.

Key Physicochemical Impacts of the -CF3 Group:

Enhanced Lipophilicity: The -CF3 group substantially increases the lipophilicity of a molecule. This property can improve its ability to cross cellular membranes, potentially leading to better bioavailability. cymitquimica.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This characteristic is often exploited in drug design to block metabolic pathways that would otherwise inactivate the molecule.

Electron-Withdrawing Effects: The potent inductive electron-withdrawing effect of the -CF3 group alters the electronic distribution of the aromatic ring. This can modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions with biological targets. smolecule.com

In the context of 2-isopropoxy-5-trifluoromethyl-phenylamine analogues, the -CF3 group at the 5-position of the phenylamine ring is expected to profoundly impact interactions with target proteins. Studies on various bioactive molecules have shown that trifluoromethyl substitution can lead to enhanced binding affinity. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, a 4-trifluoromethyl analog showed improved potency. mdpi.com This enhancement can be attributed to favorable hydrophobic interactions within the target's binding pocket and the group's ability to modulate electronic properties for optimal engagement.

Role of the Isopropoxy Group in Modulating Molecular Activity

The isopropoxy group (-OCH(CH₃)₂), situated at the 2-position of the phenylamine scaffold, plays a crucial role in modulating the molecule's activity through steric and electronic effects.

Steric Influence: As a moderately bulky substituent, the isopropoxy group can influence the conformation of the molecule. This steric hindrance can orient the phenylamine scaffold within a binding pocket, potentially enhancing selectivity for a specific biological target. By restricting rotation, it can lock the molecule into a bioactive conformation.

Electronic Contribution: The oxygen atom of the isopropoxy group is electron-donating through resonance but electron-withdrawing inductively. This dual nature can fine-tune the electronic environment of the aromatic ring, affecting its interaction with target residues.

Impact of the Aromatic Amine Scaffold on Compound Functionality

The aromatic amine (aniline) core provides the fundamental scaffold upon which the key substituents are placed. This scaffold is not merely a passive framework but an active contributor to the compound's functionality.

Structural Rigidity: The planar nature of the benzene (B151609) ring provides a rigid core, which helps to pre-organize the substituents in a defined spatial arrangement. This rigidity is crucial for effective binding to biological targets, as it reduces the entropic penalty upon binding. cutm.ac.in

Platform for Interactions: The aromatic ring itself can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Modulation of Amine Basicity: The direct attachment of the amine group to the aromatic ring delocalizes the nitrogen's lone pair of electrons into the π-system of the ring. This delocalization significantly reduces the basicity of the amine compared to aliphatic amines, which influences its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

Metabolic Considerations: While essential for the structure, anilines can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. acs.orgcresset-group.com Therefore, the substitution pattern on the ring is critical not only for activity but also for ensuring metabolic stability.

Rational Design of Analogues with Tunable Chemical Properties

The rational design of analogues of this compound involves the systematic modification of its structure to optimize its chemical and biological properties. This process is guided by the SAR principles discussed in the previous sections. cutm.ac.inresearchgate.net

Strategies for Analogue Design:

Modification of the Isopropoxy Group: The size and nature of the alkoxy group at the 2-position can be varied to probe steric and electronic requirements. Replacing the isopropoxy group with smaller (methoxy, ethoxy) or larger (isobutoxy, cyclopentyloxy) groups can help determine the optimal size for target engagement and selectivity. acs.org

Exploring Alternatives to the Trifluoromethyl Group: While the -CF3 group offers significant advantages, other electron-withdrawing groups like -CN, -SO₂CH₃, or other halogenated alkyl groups could be explored as bioisosteres to fine-tune electronic properties and lipophilicity.

Varying Substitution Patterns on the Aromatic Ring: The positions of the isopropoxy and trifluoromethyl groups can be altered to explore different isomers. Additional substituents could also be introduced on the phenylamine ring to block potential sites of metabolism or to introduce new points of interaction with the target. mdpi.com

A key consideration in the design process is to avoid creating metabolic liabilities. For example, strategic placement of substituents can shield the aniline (B41778) ring from oxidative metabolism. acs.org The goal is to achieve a balance between potency, selectivity, and favorable pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, QSAR studies can provide valuable insights for guiding the design of more potent and selective compounds.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity (e.g., IC₅₀ values).

Applicable Descriptors for Phenylamine Analogues:

Electronic Descriptors: Parameters like Hammett constants, dipole moment, and partial atomic charges can quantify the electronic effects of substituents.

Steric Descriptors: Molar refractivity and Taft steric parameters can describe the size and shape of the substituents.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) are used to model the lipophilicity of the compounds.

Topological and 3D Descriptors: Molecular connectivity indices and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can capture more complex shape and electronic features.

QSAR studies have been successfully applied to various series of aniline and phenylalkylamine derivatives to understand the structural requirements for their biological activities. chemmethod.comnih.govnih.gov For a new series of this compound analogues, a 3D-QSAR study could be particularly informative. By aligning the structures and calculating steric and electrostatic fields, one could generate a 3D map that highlights regions where bulky or electron-rich/poor substituents would be favorable or unfavorable for activity. ijpsonline.com Such models, once validated, can be used to predict the activity of virtual compounds before their synthesis, thus streamlining the drug discovery process. researchgate.net

Ligand Efficiency and Lipophilicity Considerations in Molecular Design

In modern drug design, it is not enough for a compound to be potent; it must also possess a balanced set of physicochemical properties to ensure a good safety and pharmacokinetic profile. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are two key metrics used to assess the quality of compounds during the optimization process. researchgate.net

Ligand Efficiency (LE): This metric relates the binding energy of a compound to its size (typically measured by the number of heavy atoms). It helps in identifying small, efficient fragments that can be elaborated into more potent leads.

Lipophilic Efficiency (LiPE or LLE): LiPE assesses how effectively a compound utilizes its lipophilicity to achieve potency. It is calculated as the pIC₅₀ (or pEC₅₀) minus the logP (or logD). wikipedia.org

Table 6.6.1: Ligand Efficiency Metrics in Drug Design

Metric Formula Desired Value Interpretation
Ligand Efficiency (LE) 1.4 * pIC₅₀ / N > 0.3 Measures the binding efficiency per heavy atom. Higher values are better for starting points.

N = Number of heavy (non-hydrogen) atoms

The trifluoromethyl and isopropoxy groups both contribute significantly to the lipophilicity of the this compound scaffold. While this increased lipophilicity can be beneficial for membrane permeability and binding, excessive lipophilicity (high logP) is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov

Therefore, during the design of analogues, it is crucial to monitor LiPE. The goal is to increase potency (pIC₅₀) without a proportional increase in lipophilicity (logP). researchgate.net For example, introducing polar groups or replacing lipophilic moieties with more efficient ones can improve the LiPE of a lead series. Analyzing the LiPE of ALK inhibitors and other kinase inhibitors has shown that successful drugs often exhibit high lipophilic efficiency. nih.govmdpi.com By optimizing for LiPE, medicinal chemists can guide the design of analogues of this compound towards candidates with a higher probability of success in clinical development.

Applications in Chemical Synthesis and Advanced Materials Science

2-Isopropoxy-5-trifluoromethyl-phenylamine as a Versatile Synthetic Intermediate

The molecular architecture of this compound, characterized by an aniline (B41778) core substituted with a bulky isopropoxy group and a strongly electron-withdrawing trifluoromethyl group, renders it a highly versatile intermediate in organic synthesis. The presence of the primary amine group provides a reactive site for a multitude of chemical transformations, including diazotization, acylation, and condensation reactions. These reactions are fundamental to the construction of more complex molecular frameworks.

The interplay between the electron-donating nature of the isopropoxy group and the electron-withdrawing trifluoromethyl group can influence the reactivity and regioselectivity of reactions involving the aromatic ring. This electronic dichotomy makes it an interesting substrate for electrophilic aromatic substitution reactions, potentially leading to a diverse array of substituted derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H12F3NO
Molecular Weight219.20 g/mol nih.gov
IUPAC Name2-isopropoxy-5-(trifluoromethyl)aniline
CAS Number121307-23-1 nih.gov

Precursor for Nitrogen-Containing Heterocycles and Fluorinated Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The aniline functionality of this compound makes it a prime candidate for the synthesis of various heterocyclic systems. For instance, it can potentially serve as a key starting material in Skraup or Doebner-von Miller reactions for the synthesis of substituted quinolines, which are important scaffolds in medicinal chemistry. Similarly, reactions with diketones or their equivalents could lead to the formation of substituted pyridines.

Furthermore, the trifluoromethyl group is a critical pharmacophore in modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of this group in this compound makes it an attractive precursor for the synthesis of novel fluorinated compounds. The incorporation of this aniline derivative into larger molecules can introduce the trifluoromethyl moiety, thereby potentially improving the biological activity of the resulting compounds. The synthesis of fluorinated agrochemicals and pharmaceuticals often relies on building blocks containing the trifluoromethyl group.

Role in the Development of Specialty Chemicals and Reagents

Specialty chemicals are a class of high-value products with specific functions, often tailored for particular applications. The unique substitution pattern of this compound suggests its potential utility in the synthesis of such chemicals. For example, it could be a precursor for the synthesis of specialized dyes or pigments, where the electronic properties of the substituents could influence the color and stability of the final product.

In the realm of chemical reagents, derivatives of this aniline could find use as ligands for metal catalysts or as building blocks for creating specific analytical reagents. The combination of the coordinating amine group and the sterically demanding and electronically distinct substituents could lead to the development of reagents with unique reactivity and selectivity.

Potential in Functional Materials Design as a Building Block

The design of functional materials with tailored electronic, optical, or thermal properties is a rapidly growing area of research. The structural features of this compound make it a promising building block for the creation of such materials.

For instance, its aniline moiety can be polymerized to form polyaniline derivatives. The presence of the isopropoxy and trifluoromethyl substituents would be expected to modify the properties of the resulting polymer, such as its solubility, conductivity, and environmental stability. These substituted polyanilines could have applications in areas like organic electronics, sensors, and corrosion protection.

Moreover, the molecule could be incorporated into the structure of liquid crystals or organic light-emitting diodes (OLEDs), where the interplay of its steric and electronic properties could influence the material's mesomorphic behavior or its charge transport and emission characteristics. The introduction of fluorine-containing groups is a well-established strategy for tuning the properties of materials for advanced applications.

Future Research Trajectories and Emerging Methodologies

Development of Greener and Sustainable Synthetic Routes

A primary focus of future research is the development of environmentally benign synthetic pathways. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Green chemistry principles aim to mitigate these issues through improved atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts. For a compound like 2-Isopropoxy-5-trifluoromethyl-phenylamine, this involves re-evaluating each synthetic step, from the introduction of the trifluoromethyl group to the formation of the substituted aniline (B41778).

Key areas of investigation include:

Catalytic Processes: Moving away from stoichiometric reagents to catalytic systems (e.g., using transition metals like palladium or copper) can dramatically reduce waste. Research into copper-catalyzed amination, for instance, presents a more sustainable alternative for forming the aniline moiety. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, allowing for safer and more efficient reactions, often with higher yields and purity. This methodology is particularly suited for reactions that are highly exothermic or involve unstable intermediates.

Alternative Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical goal.

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are performed in a single reactor without isolating intermediates simplifies procedures, saves energy, and reduces solvent use. rsc.org

ApproachTraditional MethodGreener AlternativeKey Benefits
Amination Stoichiometric nitration followed by reductionDirect catalytic aminationFewer steps, higher atom economy, reduced waste
Solvent Use Dichloromethane, DMFWater, bio-solvents, or solvent-free conditionsReduced environmental impact and toxicity
Process Type Batch processingContinuous flow chemistryImproved safety, consistency, and scalability
Energy Input Conventional heating (oil baths)Microwave irradiation, photocatalysisFaster reaction times, lower energy consumption

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of their progress. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to provide real-time data on the concentration of reactants, intermediates, and products. This allows for dynamic control over reaction parameters, ensuring optimal yield and purity while minimizing batch failures.

For the synthesis of this compound, future applications of PAT could include:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the disappearance of reactant functional groups and the appearance of product signatures directly in the reaction vessel.

In-situ NMR: While less common for production environments, high-resolution NMR probes can provide detailed structural information throughout a reaction, helping to identify transient intermediates and elucidate complex reaction mechanisms.

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis Monitoring
FTIR Spectroscopy Changes in functional groups (e.g., C=O, N-H)Tracking the conversion of a nitro group to an amine.
Raman Spectroscopy Vibrational modes of non-polar bondsMonitoring changes in the aromatic ring substitution pattern.
NMR Spectroscopy Detailed molecular structure and quantificationIdentifying intermediates and byproducts in real-time.
UV-Vis Spectroscopy Concentration of chromophoric speciesFollowing the progress of reactions involving colored compounds.

Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. By analyzing vast datasets of chemical structures and properties, ML models can predict the characteristics of new molecules, suggest optimal synthetic routes, and identify promising candidates for specific applications.

In the context of this compound, AI and ML could be leveraged to:

Predict Physicochemical Properties: Algorithms can estimate properties such as solubility, lipophilicity, and metabolic stability for novel derivatives without the need for initial synthesis and testing. nih.gov The presence of the trifluoromethyl group, known to enhance lipophilicity, is a key parameter these models would consider. cymitquimica.com

Optimize Reaction Conditions: AI platforms can analyze data from previous experiments to predict the combination of catalyst, solvent, and temperature that will maximize the yield of a target reaction.

De Novo Design: Generative models can design entirely new molecules based on desired property profiles, potentially leading to the discovery of novel aniline derivatives with enhanced performance for pharmaceutical or material science applications.

Exploration of Novel Chemical Reactivity Patterns

The unique electronic properties of the trifluoromethyl group—a strong electron-withdrawing group—significantly influence the reactivity of the aniline and the aromatic ring. smolecule.com Future research will likely focus on leveraging these properties to explore novel chemical transformations.

Potential areas of exploration include:

Late-Stage Functionalization: Developing methods to selectively modify the aromatic ring or the isopropoxy group after the main scaffold has been assembled. This allows for the rapid creation of a library of related compounds for screening.

Photocatalysis: Using light to drive chemical reactions under mild conditions opens up new avenues for reactivity. Photocatalytic methods could enable transformations that are difficult to achieve with traditional thermal methods, such as novel C-H functionalization or trifluoromethylamidation. nih.gov

Biocatalysis: Employing enzymes to perform specific chemical transformations offers unparalleled selectivity and sustainability. Research into enzymes that can tolerate and act on fluorinated substrates could provide highly efficient and environmentally friendly methods for synthesizing or modifying this compound.

Synergistic Approaches between Synthetic Chemistry and Computational Studies

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for modern chemical research. Theoretical calculations, particularly those based on Density Functional Theory (DFT), can offer deep insights into reaction mechanisms, predict the stability of intermediates, and explain observed reactivity and selectivity.

This synergistic approach can accelerate the development process by:

Elucidating Reaction Mechanisms: Computational modeling can map out the energy landscape of a reaction, identifying the most likely pathway and transition states. This knowledge helps chemists optimize conditions to favor the desired product.

Guiding Catalyst Design: By modeling the interaction between a substrate and a catalyst, researchers can rationally design more efficient and selective catalysts for key synthetic steps.

Predicting Spectroscopic Signatures: Calculations can predict NMR, IR, and other spectroscopic data for proposed structures, aiding in the characterization of new compounds and intermediates.

By combining the predictive power of computational models with the practical application of advanced synthetic techniques, the development of molecules like this compound can become more efficient, sustainable, and innovative.

Q & A

Q. What are the established synthetic routes for 2-Isopropoxy-5-trifluoromethyl-phenylamine, and what reagents are critical for optimizing yield?

A common approach involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine) in a precursor like 2-chloro-5-trifluoromethyl-aniline with isopropoxy groups using isopropyl alcohol under basic conditions. Triethylamine (Et3_3N) is often used as a base to neutralize HCl byproducts, as seen in analogous syntheses of phosphazene derivatives . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended for isolating high-purity products.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the isopropoxy and trifluoromethyl groups. For example, the trifluoromethyl group shows a distinct triplet in 19F^{19}\text{F} NMR (~-60 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystalline, this technique provides definitive structural confirmation, as demonstrated in studies of related aromatic amines .

Q. How does the solubility of this compound vary across common solvents?

The compound is likely soluble in polar aprotic solvents (e.g., THF, DCM) and moderately soluble in alcohols (methanol, isopropanol) based on structural analogs like 2-methyl-5-aniline sulfonamide . Solubility in water is expected to be low due to the hydrophobic trifluoromethyl and isopropoxy groups.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites. For instance, the electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic attack at specific positions. Hybrid approaches combining wet-lab data (e.g., reaction kinetics) with computational metrics (e.g., Fukui indices) improve predictive accuracy .

Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

Cross-validation using multiple techniques is essential. For example, discrepancies in 13C^{13}\text{C} NMR shifts can arise from dynamic effects; variable-temperature NMR or 2D experiments (e.g., HSQC, HMBC) clarify assignments. Conflicting mass spectral peaks may require isotopic labeling or tandem MS (MS/MS) analysis .

Q. How do reaction conditions (temperature, catalyst) influence the regioselectivity of this compound in cross-coupling reactions?

Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligands like tris-o-furylphosphine (tfp) enhance selectivity in Suzuki-Miyaura couplings. Elevated temperatures (80–100°C) favor ortho/para substitution, while lower temperatures (25–50°C) may stabilize meta products. Solvent polarity (e.g., DMF vs. THF) also modulates reaction pathways .

Q. What experimental designs are optimal for assessing the biological activity of this compound derivatives?

  • In vitro assays : Use dose-response curves (e.g., IC50_{50} for enzyme inhibition) with positive/negative controls.
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing isopropoxy with methoxy) to isolate pharmacophoric groups.
  • Toxicity screening : Employ cell viability assays (e.g., MTT) and computational toxicity prediction tools (e.g., PubChem’s bioactivity data) .

Q. How can long-term stability studies for this compound be designed to account for hydrolytic degradation?

Accelerated stability testing under acidic/basic conditions (e.g., pH 3–10 buffers at 40°C) identifies degradation pathways. HPLC or LC-MS monitors decomposition products. For shelf-life prediction, apply the Arrhenius equation to extrapolate data from elevated temperatures to ambient conditions .

Methodological Considerations

  • Data Contradictions : Conflicting results (e.g., variable biological activity) may stem from impurities, solvent effects, or assay conditions. Replicate experiments with independent batches and validate protocols via inter-laboratory comparisons .
  • Hybrid Modeling : Combine wet-lab synthesis with computational tools (e.g., molecular docking) to prioritize high-potential derivatives, reducing trial-and-error experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.